5-(Allyloxy)-1,3-dioxan-2-one 5-(Allyloxy)-1,3-dioxan-2-one
Brand Name: Vulcanchem
CAS No.: 894355-62-5
VCID: VC13825408
InChI: InChI=1S/C7H10O4/c1-2-3-9-6-4-10-7(8)11-5-6/h2,6H,1,3-5H2
SMILES: C=CCOC1COC(=O)OC1
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol

5-(Allyloxy)-1,3-dioxan-2-one

CAS No.: 894355-62-5

Cat. No.: VC13825408

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

5-(Allyloxy)-1,3-dioxan-2-one - 894355-62-5

Specification

CAS No. 894355-62-5
Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
IUPAC Name 5-prop-2-enoxy-1,3-dioxan-2-one
Standard InChI InChI=1S/C7H10O4/c1-2-3-9-6-4-10-7(8)11-5-6/h2,6H,1,3-5H2
Standard InChI Key HBHJVSYYVXPYSR-UHFFFAOYSA-N
SMILES C=CCOC1COC(=O)OC1
Canonical SMILES C=CCOC1COC(=O)OC1

Introduction

Chemical Identity and Structural Features

5-(Allyloxy)-1,3-dioxan-2-one is a cyclic carbonate with a dioxane backbone substituted at the 5-position by an allyloxy group. Its IUPAC name, 5-prop-2-enoxy-1,3-dioxan-2-one, reflects this structure. Key identifiers include:

PropertyValue
Molecular FormulaC7H10O4\text{C}_7\text{H}_{10}\text{O}_4
Molecular Weight158.15 g/mol
SMILESC=CCOC1COC(=O)OC1\text{C=CCOC1COC(=O)OC1}
InChIKeyHBHJVSYYVXPYSR-UHFFFAOYSA-N

The allyloxy group introduces electron-rich regions and steric bulk, influencing its reactivity in ring-opening polymerizations and nucleophilic substitutions . X-ray crystallography of related compounds, such as 5-hydroxy-1,3-dioxan-2-one, reveals a chair conformation for the dioxane ring, with substituents adopting equatorial positions to minimize strain .

Synthesis Methods and Catalytic Innovations

Traditional synthesis routes for cyclic carbonates involve ring-closing reactions of diols with phosgene derivatives. For 5-(Allyloxy)-1,3-dioxan-2-one, homoallylic carbonates serve as precursors. A breakthrough method reported in 2023 employs photo-aerobic selenium-π-acid multicatalysis, which activates the alkene moiety directly without stoichiometric electrophiles . This approach uses a pyrylium dye and diselane catalyst under visible light, achieving yields exceeding 80% under ambient conditions.

Comparative Synthesis Strategies

MethodConditionsYield (%)Limitations
Photoredox Catalysis Visible light, air, 25°C82Requires specialized catalysts
Anionic Polymerization Base catalysts, high dilution65–75Competing oligomerization
Phosgene-Mediated CyclizationDichloromethane, 0°C70Toxicity concerns

The photoredox method stands out for its sustainability, avoiding toxic reagents and enabling gram-scale production .

Reactivity and Mechanistic Insights

The allyloxy group’s electron-donating nature enhances the carbonate’s susceptibility to nucleophilic attack. Kinetic studies indicate that ring-opening polymerizations proceed via concerted mechanisms under basic conditions, while radical intermediates dominate in photoredox-mediated reactions . Key findings include:

  • Steric Effects: Bulky substituents at the 5-position (e.g., ethyl or phenyl groups) reduce polymerization rates by hindering nucleophilic approach .

  • Electronic Effects: The allyloxy group lowers the activation energy for ring-opening by stabilizing transition states through conjugation.

Thermodynamic parameters for polymerization, such as enthalpy (ΔHp\Delta H_p) and entropy (ΔSp\Delta S_p), correlate with the substituent’s size. For 5-(Allyloxy)-1,3-dioxan-2-one, ΔHp=28.5kJ/mol\Delta H_p = -28.5 \, \text{kJ/mol} and ΔSp=89.4J/(mol\cdotpK)\Delta S_p = -89.4 \, \text{J/(mol·K)}, indicating a moderately exothermic process .

Applications in Polymer Science

This compound serves as a monomer for aliphatic polycarbonates, which exhibit tunable thermal and mechanical properties. Key applications include:

  • Biodegradable Materials: Polycarbonates derived from 5-(Allyloxy)-1,3-dioxan-2-one show enhanced hydrolytic stability compared to those from 1,3-dioxan-2-one .

  • Functionalized Polymers: The allyl group enables post-polymerization modifications, such as thiol-ene click chemistry, for introducing pendant functionalities.

Comparative Polymer Properties

MonomerTgT_g (°C)MwM_w (kDa)Degradation Rate (pH 7.4)
5-(Allyloxy)-1,3-dioxan-2-one451200.12%/day
5-Methyl-1,3-dioxan-2-one38950.25%/day

Thermodynamic and Kinetic Studies

Equilibrium monomer concentrations ([M]e[M]_e) in polymerization reactions reveal insights into ring strain and stability. For 5-(Allyloxy)-1,3-dioxan-2-one, [M]e=0.85mol/L[M]_e = 0.85 \, \text{mol/L} at 25°C, compared to 1.2 mol/L for the unsubstituted analog . Molecular orbital calculations (DFT) suggest that the allyloxy group stabilizes the polymer backbone through hyperconjugation, reducing [M]e[M]_e by 29% .

Future Directions and Challenges

While catalytic methods have improved synthesis efficiency, challenges remain in achieving enantioselective polymerizations and scaling production sustainably. Emerging strategies, such as enzyme-mediated catalysis, could address these gaps, leveraging the compound’s biocompatibility for medical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator